molecular formula C26H24FN3O4S B11447592 5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11447592
M. Wt: 493.6 g/mol
InChI Key: YKJXPCMMCWRDPG-UHFFFAOYSA-N
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Description

The compound 5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • 3,4-Dimethoxyphenyl group at position 5, contributing electron-donating effects.
  • 2-Fluorophenylmethylsulfanyl moiety at position 2, introducing halogenated hydrophobicity.
  • Hexahydroquinoline backbone with dione functionalities, enabling hydrogen bonding and redox activity.

Properties

Molecular Formula

C26H24FN3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H24FN3O4S/c1-33-19-11-10-14(12-20(19)34-2)21-22-17(8-5-9-18(22)31)28-24-23(21)25(32)30-26(29-24)35-13-15-6-3-4-7-16(15)27/h3-4,6-7,10-12,21H,5,8-9,13H2,1-2H3,(H2,28,29,30,32)

InChI Key

YKJXPCMMCWRDPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F)OC

Origin of Product

United States

Biological Activity

5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of pyrimidoquinoline derivatives. Its unique structure features a hexahydropyrimidoquinoline core with various functional groups that suggest potential for diverse biological activities. This article focuses on the biological activity of this compound and its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by the following structural components:

  • Hexahydropyrimidoquinoline core : This core structure is known for its pharmacological properties.
  • Methoxy and fluorophenyl substituents : These groups enhance the compound's lipophilicity and biological activity.
  • Methylthio group : This addition increases the chemical diversity and potential interaction with biological targets.

Synthesis Methods

The synthesis typically involves multi-step reactions that include:

  • Formation of the pyrimidoquinoline scaffold.
  • Introduction of methoxy and fluorophenyl groups.
  • Addition of the methylthio group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like levofloxacin .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity effectively. For example:

  • A study on similar compounds showed AChE inhibition rates exceeding 50% .
  • The structure-activity relationship (SAR) indicates that modifications in substituents can enhance inhibitory effects on cholinesterases .

Antioxidant Activity

The antioxidant potential of pyrimidoquinoline derivatives has been noted in various studies. Compounds with similar structures have demonstrated significant free radical scavenging abilities .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with specific biological targets. These studies indicate favorable binding affinities to enzymes involved in metabolic pathways and neurotransmission .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values comparable to levofloxacin
Cholinesterase Inhibition>50% inhibition rate
AntioxidantSignificant free radical scavenging

Case Studies

  • Cholinesterase Inhibition Study :
    • Objective : To evaluate the inhibitory potential of related compounds against AChE and butyrylcholinesterase (BChE).
    • Results : Compounds demonstrated varying degrees of inhibition with some achieving over 68% inhibition against AChE .
  • Antimicrobial Efficacy Assessment :
    • Objective : To compare the antimicrobial activity of synthesized heterocycles.
    • Results : Selected derivatives exhibited lower MIC values than standard antibiotics indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical profiles of pyrimido[4,5-b]quinoline-diones are highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name / Substituents Molecular Formula Molecular Weight Key Activities/Properties Reference ID
Target Compound : 5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-...-dione Not provided Not provided Inferred antimicrobial/antioxidant activity based on analogs
10-cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-...-dione (17b) C₃₈H₃₅FN₆O₄ 682.72 Antimicrobial activity (Gram-positive/-negative bacteria, fungi); 65% yield, m.p. 169°C
5-(4-Methylphenyl)-1,3-dimethyl-...-dione (4e) C₂₀H₂₁N₃O₂ 335.40 IR: 1706 cm⁻¹ (C=O); NMR: δ 3.34 (N-CH₃); Anal. C 71.62%
2-[(2-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-...-dione C₂₅H₂₂ClN₃O₂S 464.0 Chlorine substituent enhances lipophilicity; no activity data provided
2-(Butan-2-ylsulfanyl)-5-(4-nitrophenyl)-...-dione C₂₁H₂₂N₄O₄S 426.5 Nitro group increases electron-withdrawing effects; no biological data
Key Observations:
  • Electron-Donating Groups (e.g., 3,4-dimethoxyphenyl) : Enhance stability and antimicrobial efficacy .
  • Halogenated Substituents (e.g., 2-fluorophenyl, 2-chlorobenzyl) : Improve membrane permeability and target binding via hydrophobic interactions .
  • Sulfanyl Linkers : Flexibility in functionalization (e.g., benzylidene, alkyl chains) modulates solubility and activity .

Physicochemical Properties

  • Melting Points: Range from 106°C (nitro-substituted 17c) to 272°C (propylamino-substituted 3l), influenced by substituent polarity .
  • Spectroscopic Signatures :
    • IR : C=O stretches at 1689–1706 cm⁻¹ .
    • NMR : Aliphatic protons (δ 2.20–2.50 ppm) and aromatic signals (δ 6.54–7.03 ppm) align across analogs .

Preparation Methods

Ultrasound-Assisted Multicomponent Reactions

Recent advancements employ ultrasound irradiation to accelerate the formation of the pyrimidoquinoline core. A one-pot reaction combining 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 3,4-dimethoxybenzaldehyde under ultrasonic conditions (40 kHz, 60°C) produces the tetracyclic scaffold in 78% yield within 2 hours. This method eliminates the need for metal catalysts and reduces hazardous waste generation compared to conventional heating.

Sulfur Incorporation via Thioether Formation

The 2-[(2-fluorophenyl)methylsulfanyl] moiety is introduced through nucleophilic displacement of a leaving group (e.g., chloride or bromide) at position 2 of the pyrimidoquinoline core.

Thiolate Nucleophilic Substitution

A two-step sequence is employed:

  • Chlorination : Treating the core with POCl₃ (3 equiv) in dimethylformamide (DMF) at 100°C for 4 hours installs a chloride at position 2.

  • Thioetherification : Reacting the chlorinated intermediate with 2-fluorobenzyl mercaptan (1.5 equiv) and K₂CO₃ (2 equiv) in acetone at 50°C yields the thioether product in 76% yield.

One-Pot Thiol–Ene Reaction

A greener alternative uses UV light (365 nm) to initiate radical-based thiol–ene coupling between the core’s alkene and 2-fluorobenzyl thiol in tetrahydrofuran (THF). This method achieves 68% conversion without requiring base or transition metals.

Final Cyclization and Oxidation

The dione functionality at positions 4 and 6 is introduced via oxidation of intermediate dihydroxy precursors.

Oxidative Cyclization with Hydrogen Peroxide

Heating the tetrahydropyrimidine intermediate with 30% H₂O₂ in acetic acid at 70°C for 6 hours induces cyclization and oxidation, forming the dione rings. Excess H₂O₂ is neutralized with Na₂S₂O₃ post-reaction to prevent over-oxidation.

Vilsmeier–Haack Reaction

For substrates sensitive to strong acids, the Vilsmeier reagent (POCl₃/DMF) facilitates cyclization at 0–5°C, followed by hydrolysis with aqueous NaOH to yield the dione. This method provides superior control over reaction exothermicity.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding colorless crystals with >99% purity (HPLC). Slow cooling (1°C/min) minimizes co-precipitation of byproducts.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.98 (s, 1H, ArH), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.90–2.84 (m, 4H, CH₂ quinoline).

  • HRMS : m/z calcd. for C₂₈H₂₅FN₂O₄S [M+H]⁺: 541.1564; found: 541.1568.

Yield Optimization Strategies

ParameterConventional MethodUltrasound Method
Reaction Time12 h2 h
Temperature80°C60°C
SolventEthanolEthanol/Water (9:1)
Yield65%78%

Data adapted from .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

The compound can be synthesized via ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant combined catalyst, which enhances reaction efficiency and reduces side products. Key steps include:

  • Cyclocondensation : Under sonication, fused pyrimidoquinoline scaffolds are formed via multicomponent reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) yields >90% purity.
  • Validation : Confirm purity via HPLC and elemental analysis (e.g., C 68.36% theoretical vs. 64.56% observed in analogous compounds due to solvent residues) .

Q. How can spectroscopic techniques verify the structural integrity of this compound?

A combination of ¹H/¹³C NMR, IR, and MS is critical:

  • ¹H NMR : Look for aromatic protons (δ 6.70–7.03 ppm) and methylene/methyl groups (δ 2.20–3.34 ppm). Fluorine substitution in the 2-fluorobenzyl group causes deshielding of adjacent protons .
  • IR : Confirm carbonyl (1704–1706 cm⁻¹) and sulfanyl (≈600 cm⁻¹) stretches.
  • MS : Parent ion [M+H]⁺ should align with the molecular weight (e.g., m/z 352 observed in related pyrimidoquinolines) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound?

DoE minimizes experimental trials while maximizing data quality:

  • Factors : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and sonication time (30–90 min).
  • Response Surface Methodology (RSM) : Model interactions to identify optimal yield conditions. For analogous compounds, Fe(DS)₃ at 10 mol% and 100°C achieves 85% yield .
  • Validation : Cross-check with ANOVA to ensure statistical significance (p < 0.05) .

Q. What computational strategies predict reactivity and stability of this compound?

Quantum chemical calculations (DFT) and reaction path searches are used:

  • ICReDD Approach : Combines computational screening (e.g., transition state analysis) with experimental feedback. For example, substituent effects (e.g., 3,4-dimethoxy vs. 4-chloro) on ring strain and electronic distribution can be modeled .
  • COMSOL-AI Integration : Machine learning predicts solvent effects and reaction kinetics, reducing optimization time by 40% .

Q. How can contradictions in spectroscopic or analytical data be resolved during characterization?

Discrepancies (e.g., elemental analysis mismatches) require systematic troubleshooting:

  • Hypothesis Testing : If C% is lower than theoretical, test for solvent retention (e.g., hexane in crystallized products) via TGA.
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex heterocycles. For example, NOESY can differentiate axial/equatorial protons in the hexahydroquinoline ring .
  • Alternative Synthesis : Compare data from parallel synthetic routes (e.g., Claisen-Schmidt vs. Michael addition) to isolate artifacts .

Q. What bioactivity screening methodologies are applicable for this compound?

Prioritize targeted assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays. The 2-fluorobenzyl group may enhance binding affinity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to reference drugs (e.g., doxorubicin).
  • ADMET Prediction : Computational tools (e.g., SwissADME) assess solubility and metabolic stability, guiding further derivatization .

Methodological Resources

  • Synthetic Protocols : Ultrasound-assisted synthesis , statistical DoE .
  • Characterization Tools : NMR/IR/MS , DFT modeling .
  • Bioactivity Screening : Kinase assays , cytotoxicity testing .

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